Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-
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Overview
Description
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a mercapto group, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- typically involves the reaction of 4-(dimethylamino)aniline with carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The mercapto group is introduced through subsequent reactions involving thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the dimethylamino and mercapto groups.
N-Phenylacetamide: Contains a phenyl ring but lacks the additional functional groups present in Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-.
Uniqueness
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
52789-07-8 |
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Molecular Formula |
C11H15N3O2S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamoyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C11H15N3O2S/c1-14(2)9-5-3-8(4-6-9)12-11(16)13-10(15)7-17/h3-6,17H,7H2,1-2H3,(H2,12,13,15,16) |
InChI Key |
LKFFFJMCDDSGGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC(=O)CS |
Origin of Product |
United States |
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